N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide
Overview
Description
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide is a useful research compound. Its molecular formula is C16H16N6O2S2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(((Phenylamino)thioxomethyl)amino)-N'-(((phenylamino)thioxomethyl)amino)ethane-1,2-diamide, with the chemical formula C16H16N6O2S2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16N6O2S2
- Molecular Weight : 388.46 g/mol
- CAS Number : 33371-71-0
- Structure : The compound features thioxomethyl and phenylamino functional groups which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Binding : Similar to other thioamide derivatives, it might interact with DNA, potentially affecting replication and transcription processes.
- Antioxidant Activity : The presence of thioxomethyl groups may impart antioxidant properties, protecting cells from oxidative stress.
Biological Activity Overview
1. Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
2. Antimicrobial Activity
A study investigating the antimicrobial efficacy of the compound revealed that it possesses inhibitory effects against several bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating promising potential for development into an antimicrobial agent.
3. Cytotoxicity Assessment
Cytotoxicity assays conducted on normal human cells showed that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional chemotherapeutics.
Properties
IUPAC Name |
1-[[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c23-13(19-21-15(25)17-11-7-3-1-4-8-11)14(24)20-22-16(26)18-12-9-5-2-6-10-12/h1-10H,(H,19,23)(H,20,24)(H2,17,21,25)(H2,18,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYDHXIMVQHMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C(=O)NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364303 | |
Record name | N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33371-71-0 | |
Record name | NSC89227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(((PHENYLAMINO)THIOXOMETHYL)AMINO)-N'-(((PHENYLAMINO)THIOXOMETHYL)AMINO)ETHANE-1,2-DIAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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